molecular formula C13H14N4O3 B14871035 ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate

ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate

Cat. No.: B14871035
M. Wt: 274.28 g/mol
InChI Key: NFEZGZZRDNZPRB-UHFFFAOYSA-N
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Description

Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate is a synthetic organic compound that features a unique structure combining an imidazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting glyoxal with ammonia.

    Pyridine Ring Formation: The pyridine ring is synthesized separately through a series of reactions involving aldehydes and ammonia.

    Coupling Reaction: The imidazole and pyridine rings are then coupled using a suitable coupling agent such as a phosphine or a palladium catalyst.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings allow the compound to bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate is unique due to its combined imidazole and pyridine structure. Similar compounds include:

    Ethyl 2-((6-(1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate: Lacks the methyl group on the imidazole ring.

    Methyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate: Has a methyl ester group instead of an ethyl ester group.

    2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetic acid: Lacks the ester group, existing as a carboxylic acid.

These similar compounds highlight the versatility and potential modifications that can be made to the core structure to achieve different properties and applications.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

ethyl 2-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]amino]-2-oxoacetate

InChI

InChI=1S/C13H14N4O3/c1-3-20-13(19)12(18)16-10-4-5-11(15-8-10)17-7-6-14-9(17)2/h4-8H,3H2,1-2H3,(H,16,18)

InChI Key

NFEZGZZRDNZPRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CN=C(C=C1)N2C=CN=C2C

Origin of Product

United States

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